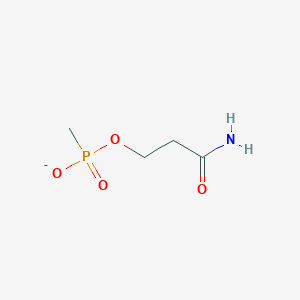

3-Amino-3-oxopropyl methylphosphonate

Description

Evolution and Contemporary Significance of Carbon-Phosphorus (C-P) Bonds in Chemical Biology

The carbon-phosphorus (C-P) bond is a unique feature in biochemistry, primarily found in a variety of natural products from microorganisms and lower eukaryotes. While the vast majority of biological phosphorus compounds are phosphate (B84403) esters, a significant subset of metabolites, numbering around 250, possess the hydrolytically stable C-P linkage. These molecules are broadly classified as phosphonates, containing one C-P bond, or the much rarer phosphinates, which contain two.

From an evolutionary perspective, reduced forms of phosphorus like phosphonates may have been relevant in prebiotic chemistry. These reduced species are generally more soluble and reactive than the common phosphate mineral, apatite, suggesting they could have played a role in the chemical origins of life. In modern biology, the biosynthesis of the C-P bond is understood to proceed through a single known enzymatic pathway. The enzyme phosphoenolpyruvate (B93156) (PEP) mutase catalyzes an intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate, transforming a C-O-P linkage into a C-P bond. This reaction serves as the gateway to all known naturally occurring phosphonates, which are subsequently modified by other enzymes to create a diverse array of bioactive molecules.

The contemporary significance of the C-P bond in chemical biology is immense. Its resistance to enzymatic and chemical hydrolysis, compared to the more labile phosphate ester bond, makes phosphonates excellent mimics of natural phosphates. This stability has been exploited by chemists to design enzyme inhibitors, therapeutic agents, and molecular probes to study biological processes.

Overview of Methylphosphonate (B1257008) Structures and their Occurrence in Natural and Synthetic Contexts

The methylphosphonate moiety, characterized by a methyl group directly attached to the phosphorus atom of a phosphonate (B1237965), is a fundamental structure within this class of compounds. In natural contexts, methylphosphonate is a key player in marine biogeochemistry. It is produced by specific microbes through the action of the enzyme methylphosphonate synthase (MPnS). These microbes, including the highly abundant bacterium Pelagibacter ubique, are thought to produce methylphosphonate as part of their phosphorus metabolism, particularly in phosphorus-starved ocean environments. The subsequent breakdown of methylphosphonate by other organisms is a recognized source of methane (B114726) in the aerobic upper ocean, a surprising discovery given that methanogenesis is typically an anaerobic process.

In synthetic contexts, the methylphosphonate structure has been widely incorporated into man-made molecules, most notably in the field of nucleic acid chemistry. Methylphosphonate linkages have been used to replace the natural phosphodiester backbone of DNA and RNA. This modification neutralizes the negative charge of the backbone and increases its resistance to nuclease degradation. These synthetic methylphosphonate-modified oligonucleotides have been valuable as research tools for studying protein-nucleic acid interactions and as antisense therapeutic agents.

Classification and Research Relevance of Aminophosphonates and Phosphonopeptides

Aminophosphonates are a critical subclass of phosphonates that contain an amino group. They are often considered structural analogues of natural amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. This structural mimicry is the basis for much of their biological activity and research relevance. Because the phosphonate group is tetrahedral, it can act as a transition-state analogue inhibitor for enzymes that process amino acids, particularly peptidases.

The research relevance of aminophosphonates is broad and impactful:

Medicinal Chemistry : They are investigated as inhibitors of a wide range of enzymes, including proteases involved in diseases. For instance, various aminophosphonates have been designed as inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. nih.gov

Antibacterial Agents : When aminophosphonate analogues of amino acids are incorporated into short peptide chains, the resulting molecules are known as phosphonopeptides. These compounds can be actively transported into bacterial cells via peptide uptake systems. Once inside, enzymatic cleavage can release the aminophosphonate, which then inhibits essential enzymes involved in cell wall biosynthesis. asm.org

Herbicides : Certain aminophosphonates are potent herbicides, with the most famous example being glyphosate (B1671968), the active ingredient in many commercial weed killers.

Phosphonopeptides can be classified based on the location of the phosphonate group within the peptide chain, such as C-terminal or N-terminal modifications, or as mimics of specific dipeptide units. encyclopedia.pubnih.gov Their ability to combine the specific recognition features of peptides with the unique inhibitory properties of the phosphonate group makes them a highly versatile and clinically relevant area of research. asm.orgnih.gov

Defining the Research Scope for 3-Amino-3-oxopropyl Methylphosphonate as a Prototypical Scaffold

The compound This compound represents a prototypical molecular scaffold that merges key features from the aforementioned areas of phosphonate chemistry. Its structure contains:

A methylphosphonate core, providing the characteristic C-P bond known for its stability and presence in both natural and synthetic systems.

A functionalized propyl chain with an amide group (-C(=O)NH2), which classifies it as a derivative of a γ-aminophosphonic acid.

This unique combination of features defines a rich scope for advanced chemical research. As a prototypical scaffold, this compound and its derivatives are ideal candidates for exploration in several key areas:

Synthetic Methodology : The structure presents interesting challenges and opportunities for synthetic organic chemists to develop novel, efficient routes for its construction and for the creation of libraries of related analogues for screening.

Medicinal Chemistry : As a γ-aminophosphonate, it serves as a potential mimic of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes it a valuable starting point for designing new modulators of GABAergic systems or other neurological targets. The amide functionality provides a handle for further chemical modification, allowing it to be used as a building block for more complex molecules, including novel phosphonopeptides or enzyme inhibitors.

Materials Science : The phosphonate group is an excellent metal chelator, and the amide group can participate in hydrogen bonding. This dual functionality makes the scaffold a promising monomer or functionalizing agent for the development of new polymers, hydrogels, or coordination polymers with tailored properties for applications in water treatment, catalysis, or biomedicine.

The study of this scaffold allows researchers to systematically investigate how the interplay between the stable methylphosphonate group and the versatile amino-oxo-propyl chain influences biological activity and material properties, paving the way for new discoveries in multiple scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of a Representative Compound: Dimethyl (3-amino-3-oxopropyl)phosphonate

Since data for the parent acid "this compound" is limited, properties for its well-characterized dimethyl ester are provided below. This ester is a common synthetic intermediate.

| Property | Value | Source |

| CAS Number | 2526-69-4 | sielc.com |

| Molecular Formula | C5H12NO4P | sielc.comuni.lu |

| Molecular Weight | 181.129 g/mol | sielc.com |

| IUPAC Name | 3-dimethoxyphosphorylpropanamide | uni.lu |

| InChI Key | LSCSYJWMZUCJDW-UHFFFAOYSA-N | sielc.comuni.lu |

| Predicted XlogP | -1.7 | uni.lu |

Properties

CAS No. |

62845-92-5 |

|---|---|

Molecular Formula |

C4H9NO4P- |

Molecular Weight |

166.09 g/mol |

IUPAC Name |

(3-amino-3-oxopropoxy)-methylphosphinate |

InChI |

InChI=1S/C4H10NO4P/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)(H,7,8)/p-1 |

InChI Key |

IAVRUWSBAWMGFY-UHFFFAOYSA-M |

Canonical SMILES |

CP(=O)([O-])OCCC(=O)N |

Origin of Product |

United States |

Biochemical and Biological Roles of 3 Amino 3 Oxopropyl Methylphosphonate and Analogues

Phosphonate (B1237965) Functionality as Phosphate (B84403) Mimics in Enzyme Systems

The cornerstone of the biological activity of phosphonates lies in their ability to function as structural analogues of phosphates. The substitution of a P-O-C bond with a more stable P-C bond renders them resistant to enzymatic hydrolysis, making them effective tools to probe and inhibit enzyme function. researchgate.net

Mechanisms of Enzyme Active Site Interaction and Inhibition by Phosphonates

Phosphonates primarily exert their inhibitory effects through two main mechanisms: as isosteric mimics of phosphate substrates and as transition-state analogues. researchgate.net As isosteric mimics, they bind to the active site of an enzyme that would normally bind a phosphate-containing substrate. Due to the stable P-C bond, the phosphonate cannot be cleaved by the enzyme, leading to competitive inhibition. researchgate.net

Furthermore, many enzymatic reactions involving phosphates proceed through a high-energy tetrahedral transition state. Phosphonates can be designed to mimic the geometry and charge distribution of this transition state, binding to the enzyme's active site with high affinity and effectively blocking the catalytic process. researchgate.net For instance, the antibiotic fosfomycin (B1673569), a phosphonate natural product, irreversibly inhibits the enzyme MurA, which is crucial for bacterial cell wall biosynthesis. It achieves this by forming a covalent bond with a cysteine residue in the active site, mimicking the phosphoenolpyruvate (B93156) substrate. nih.gov

Specificity in Targeting Phosphohydrolases and Phosphotransferases

The structural diversity of phosphonate analogues allows for a degree of specificity in targeting different classes of enzymes, particularly phosphohydrolases (e.g., phosphatases) and phosphotransferases (e.g., kinases).

Phosphohydrolases: These enzymes cleave phosphate ester bonds. Phosphonate analogues, being resistant to this cleavage, can act as potent inhibitors. Research has demonstrated that certain aryl-containing phosphonates can selectively inhibit protein-tyrosine phosphatases (PTPases) or serine/threonine phosphatases, highlighting the potential for developing specific modulators of signaling pathways.

Phosphotransferases: These enzymes catalyze the transfer of a phosphate group from a donor (like ATP) to a substrate. Phosphonate analogues can interfere with this process in several ways. They can act as competitive inhibitors by binding to the substrate-binding site or the ATP-binding site. For example, certain bisphosphonates have been shown to inhibit adenosine (B11128) kinase. The nature of the side chains attached to the phosphonate core plays a crucial role in determining the specificity for a particular kinase.

Allosteric Modulation and Conformational Dynamics upon Phosphonate Binding

Beyond direct competitive inhibition at the active site, phosphonates can also exert their effects through allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While direct examples of 3-amino-3-oxopropyl methylphosphonate (B1257008) as an allosteric modulator are not extensively documented, the principle has been established for related compounds.

The binding of a ligand, such as a phosphonate, can shift the conformational equilibrium of an enzyme. nih.gov For instance, studies on kinases have shown that inhibitor binding can stabilize either an active ("DFG-in") or an inactive ("DFG-out") conformation of the activation loop, a key regulatory element. pnas.orgmdpi.com This stabilization of a particular conformational state can allosterically inhibit the enzyme's function. The binding of a phosphonate to an allosteric site can alter the dynamics of the active site, affecting substrate binding or catalytic efficiency without directly competing with the substrate. This mechanism offers a pathway for achieving higher selectivity compared to active-site inhibitors. Research into the allosteric modulation of phosphatases is a growing area, with the potential for developing highly specific therapeutic agents. researchgate.net

Biological Activity Profiles of Related Phosphonate Compounds in Research Models

The ability of phosphonates to mimic natural phosphates and inhibit key enzymes has led to the investigation of their potential as antimicrobial, antiparasitic, antiviral, and antitumor agents in various non-clinical research models.

Investigation of Antimicrobial and Antiparasitic Mechanisms

Antimicrobial Mechanisms: A significant area of research has focused on the development of phosphonate-based antimicrobial agents. A key target is the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes. nih.gov As previously mentioned, fosfomycin inhibits MurA, a crucial enzyme in peptidoglycan synthesis. nih.govrsc.org Another strategy involves targeting the glmS riboswitch, a regulatory RNA element found in many Gram-positive bacteria that controls the synthesis of glucosamine-6-phosphate (GlcN6P), a cell wall precursor. rsc.orgnih.gov Phosphonate analogues of GlcN6P have been shown to activate the glmS riboswitch, leading to the degradation of the mRNA that codes for the GlcN6P-synthesizing enzyme, thereby inhibiting cell wall formation. rsc.orgnih.gov

Antiparasitic Mechanisms: Several phosphonate compounds, particularly bisphosphonates, have demonstrated significant antiparasitic activity in preclinical studies. mdpi.comresearchgate.net The primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. mdpi.comresearchgate.net This pathway is essential for the synthesis of isoprenoids, which are vital for various cellular processes in parasites, including protein prenylation and the synthesis of essential sterols like ergosterol. mdpi.comasm.org By inhibiting FPPS, bisphosphonates disrupt these processes, leading to parasite death. Notably, some bisphosphonate metal complexes have shown selective inhibition of the parasitic Trypanosoma cruzi FPPS over the human counterpart. rsc.orgresearchgate.net

| Compound Class | Target Organism | Molecular Target | Mechanism of Action |

|---|---|---|---|

| Fosfomycin | Bacteria | MurA enzyme | Inhibition of peptidoglycan synthesis in the bacterial cell wall. nih.govrsc.org |

| Glucosamine-6-phosphate (GlcN6P) analogues | Gram-positive bacteria | glmS riboswitch | Activation of the riboswitch leading to downregulation of cell wall precursor synthesis. rsc.orgnih.gov |

| Bisphosphonates | Parasites (e.g., Trypanosoma cruzi, Leishmania) | Farnesyl pyrophosphate synthase (FPPS) | Inhibition of the mevalonate pathway, disrupting isoprenoid synthesis. mdpi.comresearchgate.netasm.org |

Research on Antiviral and Antitumor Modalities through Mechanistic Studies (non-clinical)

Antiviral Mechanisms: Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral compounds. researchgate.netnih.gov Their mechanism of action generally involves the inhibition of viral DNA polymerases. researchgate.netnih.gov ANPs are analogues of nucleoside monophosphates and require intracellular phosphorylation to their active diphosphate (B83284) forms. These active metabolites then compete with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication. researchgate.net This mechanism has been demonstrated for compounds like cidofovir (B1669016) and tenofovir (B777) against a range of DNA viruses. researchgate.netnih.gov

Antitumor Mechanisms: The potential of phosphonate compounds as antitumor agents is an active area of non-clinical research. One of the key mechanisms under investigation is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies have shown that certain phosphonate derivatives can trigger apoptotic pathways in various tumor cell lines. nih.gov The precise molecular targets can vary, but often involve the modulation of key regulatory proteins in the apoptotic cascade. For example, some α-aminophosphonates have been investigated for their pro-apoptotic effects. nih.gov Another explored antitumor strategy is the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By targeting enzymes involved in signaling pathways that promote angiogenesis, phosphonates may help to starve tumors of their blood supply.

| Compound Class | Activity | Molecular Target/Process | Mechanism of Action |

|---|---|---|---|

| Acyclic Nucleoside Phosphonates (e.g., Cidofovir, Tenofovir) | Antiviral | Viral DNA Polymerase | Competitive inhibition and chain termination of viral DNA synthesis. researchgate.netnih.gov |

| Various Phosphonate Derivatives | Antitumor | Apoptotic Pathways | Induction of programmed cell death in cancer cells. nih.govnih.gov |

| Various Phosphonate Derivatives | Antitumor | Angiogenesis | Inhibition of the formation of new blood vessels required for tumor growth. |

Oxidative Stress Modulation and Antioxidant Pathways

While direct research on the specific role of 3-Amino-3-oxopropyl methylphosphonate in oxidative stress is not extensively detailed in current literature, the broader class of organophosphonate compounds has been investigated for properties that suggest potential interactions with antioxidant pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. nih.gov This imbalance can lead to cellular damage to lipids, proteins, and nucleic acids. nih.gov

The involvement of phosphonates in modulating such pathways can be inferred from several key characteristics of this class of compounds. Certain derivatives, such as α-hydroxyphosphonates, are recognized for their antioxidant capabilities. mdpi.com The mechanism of action for many phosphonates involves the inhibition of enzymes that utilize phosphate substrates. nih.gov Since many enzymes involved in cellular metabolism and signaling are linked to redox homeostasis, phosphonate-based inhibitors could theoretically influence oxidative stress levels indirectly.

Furthermore, the strategic design of small molecules to precisely alter the activity of proteins within the antioxidant system is considered a promising therapeutic approach. nih.gov This strategy moves beyond simple radical scavenging to focus on the modulation of signaling pathways, such as those involving transcription factors like Nrf2, which regulate the expression of numerous antioxidant genes. nih.gov The stable and versatile phosphonate scaffold could serve as a platform for developing such targeted modulators, although specific studies on this compound in this context are yet to be fully explored.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound and its analogues relates to their biological activity. These studies guide the molecular design process, enabling the creation of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Elucidating Key Pharmacophoric Elements within the Phosphonate Scaffold

The biological activity of phosphonate-containing molecules is intrinsically linked to a set of key structural features, or pharmacophoric elements, within the phosphonate scaffold itself. A primary feature is the phosphonate group's role as a non-hydrolyzable mimic of the phosphate group. nih.gov The substitution of a P-O bond with a chemically stable P-C bond confers resistance to enzymatic cleavage, enhancing the compound's lifetime in a biological system. nih.gov

The tetrahedral geometry of the phosphorus atom in the phosphonate moiety is crucial, as it mimics the transition state of phosphate ester hydrolysis, a key step in many enzymatic reactions. This structural analogy allows phosphonates to act as potent competitive inhibitors of enzymes that process phosphate substrates. The P=O and P-OH groups are also critical pharmacophoric elements, capable of forming strong hydrogen bonds and coordinating with metal ions within enzyme active sites, similar to the interactions of natural phosphate substrates.

| Pharmacophoric Element | Significance in Biological Activity | Reference |

| P-C Bond | Provides resistance to enzymatic hydrolysis, increasing in vivo stability compared to phosphate esters. | nih.gov |

| Tetrahedral Phosphorus Center | Mimics the transition state of phosphate ester hydrolysis, enabling potent enzyme inhibition. | researchgate.net |

| P=O Group | Acts as a key hydrogen bond acceptor, crucial for binding within enzyme active sites. | nih.gov |

| P-OH Groups (in phosphonic acid) | Can be ionized at physiological pH, forming ionic interactions with positively charged residues (e.g., Lys, Arg) in protein targets. | nih.gov |

| Versatile Scaffold | Allows for the attachment of various side chains to modulate specificity, potency, and pharmacokinetic properties. | nih.gov |

Rational Design and Synthesis of Derivatives for Modulated Biological Responses

Rational design leverages the understanding of SAR to purposefully synthesize new derivatives with improved biological profiles. A common strategy involves modifying the side chains attached to the core phosphonate scaffold to enhance binding affinity or selectivity for a specific biological target. For instance, hybrid structures have been designed by linking a diethyl phosphonate motif to metallocarbonyl complexes to increase the potency of enzyme inhibition. nih.gov

Another critical aspect of rational design is the improvement of pharmacokinetic properties. The negatively charged phosphonate group can limit cell membrane permeability. To overcome this, prodrug strategies are often employed. nih.gov This involves masking the charged phosphonate with lipophilic groups, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) esters, which are cleaved by intracellular enzymes to release the active phosphonic acid. nih.gov The development of the anti-HIV drug tenofovir disoproxil fumarate (B1241708) is a prime example of this successful prodrug approach. nih.gov

The synthesis of phosphonate analogues of natural products, such as the acetylcholinesterase inhibitor cyclophostin (B1669515), further illustrates the power of rational design. nih.govresearchgate.net By replacing the phosphate moiety in the natural product with a more stable phosphonate group, researchers can create analogues with potentially enhanced therapeutic windows.

| Derivative Type | Design Rationale | Example Application / Target | Reference |

| Metallocarbonyl Hybrids | Combine the properties of phosphonates with the effectiveness of metallocarbonyl complexes to enhance inhibitory potency. | Serine hydrolase inhibitors | nih.gov |

| Prodrugs (e.g., Alkoxycarbonylmethyl esters) | Mask the negative charge of the phosphonate group to improve cell permeability and oral bioavailability. | Antiviral agents (e.g., Tenofovir disoproxil) | nih.gov |

| α-Substituted Phosphonates | Introduction of functional groups (e.g., hydroxyl, amino) at the α-carbon to create versatile intermediates for further synthesis or to act as enzyme inhibitors. | Herbicides, antioxidants, antibacterial agents | mdpi.com |

| Natural Product Analogues | Replace a labile phosphate group in a bioactive natural product with a stable phosphonate to improve metabolic stability. | Acetylcholinesterase inhibitors (e.g., Cyclophostin analogue) | nih.govresearchgate.net |

Conformational Analysis and Ligand-Receptor Docking in Molecular Recognition Research

Understanding the three-dimensional interaction between a phosphonate ligand and its protein target is crucial for rational drug design. Computational techniques such as conformational analysis and molecular docking are indispensable tools in this area. Conformational analysis explores the energetically favorable shapes (conformations) that a flexible molecule like this compound can adopt.

Molecular docking simulations then predict the preferred binding orientation of these conformations within the active site of a target receptor. nih.gov These simulations score potential poses based on factors like polar contacts (hydrogen bonds), hydrophobic interactions, and electrostatic complementarity. nih.gov For example, docking studies might reveal a critical hydrogen bond between the phosphonate's P=O group and an amino acid residue in the receptor, or a hydrophobic stacking interaction between a side chain and an aromatic residue like Phenylalanine. nih.gov

A significant challenge in molecular docking is accounting for the inherent flexibility of proteins. nih.gov Advanced methods now incorporate receptor flexibility, sometimes using experimentally observed alternative conformations to guide the docking process. nih.gov These computational insights are invaluable for interpreting SAR data and for the prospective design of new derivatives with improved binding affinity and selectivity, ultimately reducing the time and cost associated with drug discovery.

Biosynthesis and Biodegradation of Phosphonate Compounds

Natural Occurrence and Biosynthetic Pathways of Organophosphonates

While many organophosphonates are found in nature, there is currently no scientific literature available describing the natural occurrence or biosynthetic pathways specifically for 3-Amino-3-oxopropyl methylphosphonate (B1257008). The following sections detail the general enzymatic processes involved in the formation of other phosphonate (B1237965) natural products.

Enzymology of C-P Bond Formation: Phosphoenolpyruvate (B93156) Phosphomutase and Associated Enzymes

The formation of the stable carbon-phosphorus (C-P) bond is a crucial and thermodynamically challenging step in the biosynthesis of all known phosphonate natural products. rsc.org This reaction is primarily catalyzed by the enzyme phosphoenolpyruvate phosphomutase (PEP mutase) . ebi.ac.ukebi.ac.uk PEP mutase facilitates the intramolecular rearrangement of phosphoenolpyruvate (PEP) to produce 3-phosphonopyruvate (B1263368) (PnP), the first committed intermediate in these pathways. wikipedia.orgmsu.ru

The catalytic mechanism of PEP mutase is thought to be dissociative, involving a magnesium ion cofactor. ebi.ac.ukwikipedia.org The reaction entails the dissociation of the phosphorus group from the oxygen on C2 of PEP and a subsequent nucleophilic attack by C3 on the phosphorus atom. wikipedia.org Although thermodynamically unfavorable, this reaction is driven forward in biological systems by subsequent, highly favorable reactions, such as the decarboxylation of PnP by phosphonopyruvate decarboxylase . wikipedia.org This enzyme converts PnP to 2-phosphonoacetaldehyde, a key precursor for various phosphonate compounds. wikipedia.orgmsu.ru

| Enzyme | Function in Phosphonate Biosynthesis |

| Phosphoenolpyruvate Phosphomutase | Catalyzes the formation of a C-P bond by converting PEP to PnP. ebi.ac.ukwikipedia.org |

| Phosphonopyruvate Decarboxylase | Drives the biosynthetic pathway forward by decarboxylating PnP. wikipedia.org |

Discovery and Characterization of Novel Biosynthetic Gene Clusters in Microorganisms

Genomic studies have become instrumental in discovering new phosphonate natural products and their corresponding biosynthetic gene clusters (BGCs) in various microorganisms. nih.govcanadianglycomics.ca The gene encoding PEP mutase (pepM) serves as a reliable marker for identifying potential phosphonate BGCs within microbial genomes. nih.govapsnet.org By searching for pepM homologues, researchers have uncovered a wide diversity of gene clusters that are predicted to produce novel phosphonate compounds. nih.govmicrobiologyresearch.org

For example, novel BGCs like the HiVir and Halophos clusters have been identified in pathogenic bacteria, suggesting a role for these phosphonate products in virulence. apsnet.org The characterization of the ftx gene cluster, responsible for producing the herbicidal phosphonothrixin (B1250619), revealed novel enzymatic steps that follow the initial C-P bond formation. asm.org These findings highlight the vast, unexplored potential for discovering new phosphonates with unique biological activities through genome mining approaches. nih.govresearchgate.net

Metabolic Engineering Approaches for Production of Phosphonate Natural Products

Metabolic engineering offers a promising avenue for the enhanced production of valuable phosphonate natural products. By understanding the biosynthetic pathways and their regulatory mechanisms, scientists can manipulate microbial hosts to overproduce specific compounds. asm.org This can involve the heterologous expression of entire BGCs in a more tractable host organism, or the modification of existing pathways to increase the flux towards the desired phosphonate product.

For instance, detailed knowledge of the phosphonothrixin biosynthetic pathway can be used to engineer strains for the overproduction of this potential herbicide. asm.org Similarly, the elucidation of pathways for compounds like the antibiotic fosfomycin (B1673569) or the antimalarial FR-900098 provides a roadmap for their large-scale production through fermentation. nih.govhawaii.edu These approaches not only improve the yield of known phosphonates but also open up possibilities for creating novel derivatives through combinatorial biosynthesis. researchgate.net

Microbial Catabolism and Environmental Fate of Organophosphonates

The environmental fate of organophosphonates is largely determined by microbial degradation. Microorganisms have evolved several enzymatic strategies to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments. nih.govmdpi.com No specific information is available on the microbial catabolism of 3-Amino-3-oxopropyl methylphosphonate. The general mechanisms are described below.

Mechanistic Investigations of Carbon-Phosphorus (C-P) Lyase Systems

The C-P lyase pathway is a complex, multi-enzyme system capable of cleaving the C-P bond in a wide range of unactivated phosphonates, including alkyl and amino-alkyl phosphonates. nih.govasm.org This pathway is typically encoded by the phn operon in bacteria like Escherichia coli and is induced under phosphate (B84403) starvation conditions. nih.govbiorxiv.org

The core of the C-P lyase machinery involves a multi-protein complex (PhnGHIJ) that catalyzes the ATP-dependent cleavage of the C-P bond. nih.govcore.ac.uk The proposed mechanism involves the transfer of the phosphonate moiety to a ribose derivative, followed by a radical-based cleavage of the C-P bond catalyzed by the PhnJ subunit. nih.govbiorxiv.org This process ultimately releases the phosphorus as phosphate, which can be assimilated by the cell, and the carbon backbone as an alkane. core.ac.ukresearchgate.net The broad substrate specificity of the C-P lyase system makes it a key player in the environmental cycling of phosphonates. nih.gov

| C-P Lyase System Components | Proposed Function |

| PhnGHIJ Core Complex | Central machinery for C-P bond cleavage. nih.gov |

| PhnJ | Subunit proposed to catalyze the radical-based C-P bond cleavage. biorxiv.org |

| PhnK, PhnL | ABC proteins that bind to the core complex and are involved in the reaction. biorxiv.org |

Enzymatic Degradation via Phosphonoacetaldehyde (B103672) Hydrolase and Related Enzymes

In addition to the C-P lyase system, microorganisms employ hydrolases to degrade specific phosphonates that have an activating functional group, such as a carbonyl group, adjacent to the C-P bond. nih.gov One of the most well-studied of these enzymes is phosphonoacetaldehyde hydrolase (also known as phosphonatase) . wikipedia.orguniprot.org

This enzyme catalyzes the cleavage of the C-P bond in phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. wikipedia.orgnih.gov Phosphonoacetaldehyde is a common intermediate in the degradation of 2-aminoethylphosphonate (2-AEP), a widespread natural phosphonate. nih.gov The degradation of 2-AEP often begins with a transamination reaction to form phosphonoacetaldehyde, which is then cleaved by phosphonatase. nih.govnih.gov Other related hydrolases, such as phosphonoacetate hydrolase and phosphonopyruvate hydrolase , act on different activated phosphonates, providing alternative pathways for phosphonate mineralization in the environment. nih.govnih.gov

Microbial Communities and Their Roles in Phosphonate Cycling in Diverse Ecosystems

Microorganisms are central to the biogeochemical cycling of phosphonates, a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond. This bond is highly stable, and its cleavage requires specialized enzymatic machinery, giving microbes that possess these capabilities a competitive advantage in phosphorus-limited environments. sielc.com

Diverse microbial communities in both terrestrial and aquatic ecosystems are involved in phosphonate cycling. In marine environments, phosphonates can constitute a significant fraction, up to 25%, of the high-molecular-weight dissolved organic phosphorus (DOP) pool. nih.govnih.gov Bacteria and archaea are the primary drivers of phosphonate metabolism. researchgate.net The ability to synthesize phosphonates is widespread, with an estimated 5% of sequenced bacterial genomes containing the pepM gene, a key marker for phosphonate biosynthesis. nih.gov This suggests that the production of these compounds is a common microbial trait.

Conversely, the degradation of phosphonates is also a critical microbial function, particularly when more readily available forms of phosphorus, like inorganic phosphate, are scarce. sielc.com Microorganisms have evolved several pathways to cleave the C-P bond and assimilate the phosphorus. The most studied of these is the C-P lyase pathway, a multi-protein complex that can break down a broad range of phosphonates. sielc.comresearchgate.net Genes for the C-P lyase complex are found across a wide array of taxa, especially within the Proteobacteria, and are particularly abundant in nutrient-depleted regions of the ocean. researchgate.net Other, more substrate-specific, enzymatic pathways also exist for the breakdown of particular phosphonates, such as 2-aminoethylphosphonate (2-AEP), which is one of the most abundant phosphonates in marine systems. researchgate.net

In soil ecosystems, the role of microbial communities in phosphonate cycling is also significant, though less studied than in marine environments. Forest soils have shown a relatively high functional redundancy of C-P lyase genes, suggesting that phosphonate metabolism is an important process for community stability. nih.gov The ability of soil microbes to utilize phosphonates as a phosphorus source is influenced by the availability of inorganic phosphate; the presence of phosphate can suppress the enzymes responsible for phosphonate degradation.

| Microbial Group | Role in Phosphonate Cycling | Key Genes/Pathways | Relevant Ecosystems |

| Bacteria (e.g., Pseudomonadota, Prochlorococcus) | Synthesis & Degradation | pepM (synthesis), C-P Lyase (phn genes) | Marine, Terrestrial, Freshwater |

| Archaea | Synthesis & Degradation | C-P Lyase (phn genes) | Marine |

| Fungi | Degradation | (Pathways less characterized) | Terrestrial |

Environmental Biogeochemistry of Methylphosphonates

Methylphosphonate (MPn) is a key compound in the environmental biogeochemistry of phosphonates. Its cycling has significant implications, not only for phosphorus availability but also for the production of methane (B114726) in aerobic environments, a phenomenon known as the "oceanic methane paradox".

Contribution to Dissolved Organic Phosphorus (DOP) Dynamics in Aquatic Environments

In aquatic ecosystems, particularly the open ocean, dissolved inorganic phosphorus (phosphate) is often a limiting nutrient for primary productivity. As a result, marine microorganisms rely heavily on the vast reservoir of dissolved organic phosphorus (DOP). Phosphonates, including methylphosphonate, are a significant and chemically distinct component of this DOP pool. nih.gov

Nuclear Magnetic Resonance (NMR) studies have revealed that phosphonates can comprise 5-25% of the marine DOP. nih.govnih.gov Methylphosphonate is synthesized by a variety of marine microbes, including the abundant bacterium Pelagibacter ubique, through the action of the enzyme Methylphosphonate Synthase (MPnS). The widespread presence of genes for MPn synthesis in marine microbiomes suggests a continuous and significant production of methylphosphonate in the upper ocean.

Once released into the environment, methylphosphonate becomes a phosphorus source for other microbes. In phosphorus-starved conditions, organisms possessing the C-P lyase pathway can cleave methylphosphonate to acquire phosphate. This microbial turnover of methylphosphonate is a vital part of the phosphorus cycle, transforming a recalcitrant organic form of phosphorus into a bioavailable inorganic form. This process directly links the cycling of methylphosphonate to marine productivity.

| Phosphorus Pool | Typical Contribution of Phosphonates | Key Processes Involving Methylphosphonate |

| High-Molecular-Weight DOP | ~25% | Microbial biosynthesis, microbial degradation (as P source) |

| Total DOP | 5-10% | Contribution to methane production, photodegradation |

Biotransformation Pathways and Persistence in Soil and Water Environments

The persistence of methylphosphonate in the environment is determined by the balance between its production and its degradation through various biotransformation pathways. The stability of the C-P bond makes phosphonates generally more resistant to degradation than phosphoesters.

In water , the primary biotransformation pathway for methylphosphonate is microbial degradation via the C-P lyase pathway. This process is particularly important in the aerobic surface waters of oceans and lakes. sielc.com The cleavage of methylphosphonate by C-P lyase not only releases phosphate but also produces methane as a byproduct. This microbial activity is considered a major source of the methane supersaturation observed in oxic ocean waters. In addition to microbial action, photolytic degradation (photodegradation) may also contribute to the breakdown of methylphosphonate in sunlit surface waters, releasing phosphate.

In soil , the fate of methylphosphonates is governed by microbial activity and sorption to soil particles. Microbial degradation is a key process, with soil bacteria like Pseudomonas species capable of utilizing methylphosphonate as a sole phosphorus source. The rate of this degradation is influenced by environmental factors such as temperature, soil moisture, and the presence of more easily metabolized phosphorus sources. For instance, the presence of inorganic phosphate can inhibit the expression of the enzymes needed to break down methylphosphonate. Sorption to soil minerals can also affect its persistence; by binding to soil particles, methylphosphonate may become less available for microbial degradation, potentially increasing its residence time in the soil environment. Abiotic degradation processes are generally considered to play a negligible role in the transformation of phosphonates like glyphosate (B1671968) and its metabolite AMPA in soil, with microbial activity being the dominant factor.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Spectroscopic and Chromatographic Methodologies for Phosphonate (B1237965) Analysis

Spectroscopic and chromatographic techniques are indispensable for confirming the identity, purity, and structure of 3-Amino-3-oxopropyl methylphosphonate (B1257008). These methods provide empirical data on the molecule's mass, constituent atoms, connectivity, and stereoisomeric composition.

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination of 3-Amino-3-oxopropyl methylphosphonate, which is fundamental for confirming its elemental composition. Techniques like Quadrupole-Orbitrap Mass Spectrometry offer high sensitivity and accuracy, enabling the differentiation of the target compound from other molecules with the same nominal mass. In metabolic studies, HRMS can be coupled with liquid chromatography (LC) to profile metabolites, identifying biotransformation products of the parent compound in complex biological matrices like urine or plasma.

The workflow involves separating the compound from a mixture using LC, followed by ionization and detection in the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and analyze its constituent parts, providing structural information and helping to identify unknown reaction intermediates or metabolites.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₄H₁₀NO₄P | Elemental Composition |

| Monoisotopic Mass | 167.0324 Da | Precise mass of the most abundant isotopic species |

| Ionization Mode | Electrospray Ionization (ESI+) | Protonated Molecule [M+H]⁺ at m/z 168.0402 |

| Mass Accuracy | < 5 ppm | High confidence in formula assignment |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments would be required to unambiguously assign the chemical structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Identifies all unique carbon atoms in the molecule.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is essential for directly observing the phosphorus nucleus, providing information about its chemical environment and oxidation state.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons.

For studying interactions with biological targets, Saturation Transfer Difference (STD) NMR is a highly effective ligand-based method. In an STD-NMR experiment, selective saturation is applied to the resonances of a large receptor protein. This saturation is transferred via spin diffusion to the binding site and subsequently to a ligand that is in close contact. When the ligand dissociates, it carries this "memory" of saturation, resulting in attenuated signals in its ¹H NMR spectrum. By comparing the saturated and unsaturated spectra, the specific protons on this compound that are in closest proximity to the receptor can be identified, mapping its binding epitope.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | P-CH₃ | 1.2 - 1.6 | Doublet (due to P-H coupling) |

| ¹H | P-CH₂- | 1.8 - 2.2 | Multiplet |

| ¹H | -CH₂-C(O) | 2.4 - 2.8 | Multiplet |

| ¹H | -NH₂ | 6.5 - 8.0 | Broad Singlet |

| ¹³C | P-CH₃ | 15 - 25 | Singlet |

| ¹³C | P-CH₂- | 25 - 35 | Singlet |

| ¹³C | -CH₂-C(O) | 35 - 45 | Singlet |

| ¹³C | C=O | 170 - 180 | Singlet |

Chiral Chromatography and Spectroscopic Methods for Stereochemical Analysis

Since this compound possesses a chiral center at the phosphorus atom, it can exist as a pair of enantiomers. The separation and analysis of these stereoisomers are crucial, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. A reverse-phase (RP) HPLC method could be adapted with a chiral column for this analysis.

Once separated, the absolute configuration of each enantiomer can be determined using spectroscopic methods such as Vibrational Circular Dichroism (VCD) or by X-ray crystallography of a suitable derivative.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide theoretical insights into the properties and behavior of this compound at the atomic level, complementing experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the reactivity of molecules. By solving approximations of the Schrödinger equation, DFT calculations can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT can also be used to calculate a Molecular Electrostatic Potential (MESP) map, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites of interaction. The B3LYP functional is a commonly used and reliable method for such calculations on organic molecules.

Table 3: Representative Output from DFT Calculations on this compound

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the outermost electron orbital; indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest empty orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| MESP Map | Identifies sites for hydrogen bonding and electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Binding Energetics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational landscape in solution, identifying the most stable three-dimensional shapes it can adopt.

When studying interactions with a biological target, MD simulations are invaluable for understanding the dynamics of the binding process. A simulation is initiated with the ligand placed in the binding site of the receptor. The system's trajectory is then calculated over nanoseconds to microseconds, revealing how the ligand settles into its preferred binding pose, the specific interactions (e.g., hydrogen bonds, electrostatic interactions) it forms, and the stability of the resulting complex. From these simulations, it is possible to calculate the binding free energy, which provides a theoretical estimate of the ligand's affinity for the target. This information is crucial for rational drug design and for interpreting experimental binding data.

Despite a comprehensive search for scientific literature concerning "this compound," no specific studies detailing the de novo design or virtual screening of its analogues were identified. The current body of public-domain research does not appear to cover the application of these advanced computational techniques to this particular phosphonate compound.

General principles of de novo design and virtual screening are well-established in the field of medicinal chemistry and drug discovery. These computational methods are instrumental in the rational design of novel molecules with desired biological activities.

De novo design involves the creation of novel molecular structures from scratch, guided by the structural information of a biological target, such as an enzyme's active site. Algorithms piece together molecular fragments to generate compounds that are predicted to have high binding affinity and specificity for the target.

Virtual screening , on the other hand, involves the computational evaluation of large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery pipeline.

While these techniques have been widely applied to various classes of phosphonate analogues for diverse therapeutic targets, specific research findings, detailed methodologies, and data tables pertaining to the de novo design and virtual screening of analogues of this compound are not available in the reviewed scientific literature. Therefore, a detailed discussion, including research findings and data tables as requested, cannot be provided at this time.

Future Research Directions and Translational Perspectives Non Clinical

Emerging Research Frontiers in Phosphonate (B1237965) Chemical Biology

The stability and structural mimicry of phosphonates make them ideal candidates for probing and manipulating biological systems.

Phosphonates are widely recognized for their ability to act as bioisosteres of natural phosphates, pyrophosphates, and carboxylates. nih.govresearchgate.net This mimicry allows them to function as potent inhibitors of enzymes that metabolize these natural substrates. researchgate.netnih.gov A primary strategy involves designing phosphonates as transition-state analogues, which bind tightly to an enzyme's active site, effectively blocking its catalytic activity. researchgate.netnih.gov

Future research will likely focus on tailoring the side chains of phosphonates like 3-Amino-3-oxopropyl methylphosphonate (B1257008) to achieve higher specificity and potency against selected enzyme targets. The amino and oxopropyl groups offer functional handles for modification to create bespoke inhibitors for enzymes involved in amino acid metabolism or peptide synthesis. nih.govmdpi.com For instance, the phosphinate group in related structures is known to mimic the tetrahedral transition state of substrates, a principle that can be applied to design highly effective inhibitors. The development of such targeted inhibitors is crucial for creating chemical probes to study enzyme mechanisms and cellular pathways.

Beyond enzyme inhibition, phosphonates are emerging as versatile components in the construction of novel biocatalysts. The focus is shifting from using phosphonates as passive blockers to incorporating them into dynamic catalytic systems. Metal-organic frameworks (MOFs) built with phosphonate linkers are a promising area. scispace.com These materials combine the coordination capability of phosphonate groups with the catalytic activity of metal ions, creating stable and recyclable heterogeneous catalysts. scispace.combohrium.com

Future explorations will involve designing phosphonate-based materials with precisely engineered active sites for specific chemical transformations. The flexible coordination geometry of the phosphonate moiety is an ideal platform for creating these tailored catalytic environments. bohrium.com Furthermore, research into whole-cell biocatalysts, such as cyanobacteria, for transforming phosphonates demonstrates a novel approach that merges cellular metabolism with synthetic chemistry for eco-friendly production. mdpi.com

Development of Novel Biocatalytic Strategies for Phosphonate Synthesis and Transformation

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity and milder, more sustainable reaction conditions. mdpi.com This is particularly important for producing structurally complex and stereochemically pure phosphonates.

The biological activity of many phosphonates is dependent on their absolute configuration, making stereoselective synthesis a critical goal. mdpi.comresearchgate.net Enzymatic and chemoenzymatic methods are at the forefront of producing enantiomerically pure chiral phosphonates. acs.org These strategies leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures or to catalyze asymmetric reactions with high enantiomeric excess. mdpi.comnih.gov For example, bacterial phosphotriesterase has been used for the stereoselective hydrolysis of phosphinate esters, and its selectivity can even be reversed through site-directed mutagenesis. nih.gov

Future work will concentrate on discovering new enzymes and engineering existing ones to expand the scope of chiral phosphonates that can be synthesized biocatalytically. One-pot chemoenzymatic cascades, which combine chemical and biological reaction steps, are also a key area for development, promising more efficient and streamlined synthetic routes. acs.org

| Enzymatic Method | Enzyme Class | Example Enzyme | Key Outcome |

| Kinetic Resolution | Hydrolase | Bacterial Phosphotriesterase | Stereoselective hydrolysis of one enantiomer from a racemic mixture, yielding enantiopure esters. nih.gov |

| Asymmetric Reduction | Reductase | Alcohol Dehydrogenase | Bioreduction of ketophosphonates to produce chiral β-hydroxyphosphonates with high enantiomeric excess. acs.org |

| Asymmetric Addition | Lyase | Aldolase | Catalyzing phospha-aldol reactions to form chiral hydroxyphosphonates. mdpi.com |

| Desymmetrization | Hydrolase | Phosphotriesterase | Selective cleavage of a prochiral precursor to yield a chiral product. nih.gov |

This table summarizes various enzymatic strategies being developed for the synthesis of chiral phosphonates, highlighting the enzyme class and the significant outcomes of the methods.

Harnessing nature's own machinery for making C-P bonds is a major frontier in sustainable chemistry. Many microorganisms produce phosphonate natural products, such as the antibiotic fosfomycin (B1673569), through complex biosynthetic pathways. nih.govnih.gov Researchers are actively mapping these pathways and characterizing the key enzymes involved, like phosphoenolpyruvate (B93156) (PEP) mutase, which catalyzes the initial C-P bond formation. nih.govnih.gov

The future of sustainable phosphonate production lies in genome mining to discover novel biosynthetic gene clusters and applying synthetic biology principles to engineer these pathways into microbial hosts for industrial-scale fermentation. nih.govdntb.gov.ua By mixing and matching enzymes from different pathways, it may become possible to create biocatalytic routes for a wide range of phosphonate derivatives, moving away from reliance on conventional chemical synthesis. nih.gov

| Enzyme | Role in Biosynthesis | Potential Biocatalytic Application |

| Phosphoenolpyruvate (PEP) mutase | Catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate, forming the initial C-P bond. nih.gov | Core catalyst for the bio-production of the fundamental phosphonate backbone from a common metabolite. |

| HppE | A non-heme iron-dependent peroxidase that catalyzes the epoxidation to form fosfomycin. nih.gov | Can be used for specific oxidative transformations in the synthesis of complex phosphonates. |

| ATP-Grasp ligase | Catalyzes the esterification of amino acids onto a phosphonate scaffold, as seen in valinophos biosynthesis. nih.gov | Enables the biocatalytic production of phosphonopeptides by linking amino acids to a phosphonate core. |

| N-acetyl γ-glutamyl phosphate (B84403) (AcGluP) reductase | Involved in the multi-step transformation of phosphonolactate in the valinophos pathway. nih.gov | Part of a multi-enzyme system for creating functionalized phosphonate building blocks. |

This table outlines key enzymes from natural phosphonate biosynthetic pathways and their potential applications in developing sustainable biocatalytic production methods.

Application of Phosphonate-Related Research in Sustainable Chemical Technologies

The principles and tools developed in phosphonate research have broad implications for green and sustainable chemistry. scienmag.comrsc.org The inherent stability of phosphonates makes them effective in various industrial applications, such as water treatment, where they act as highly efficient scale and corrosion inhibitors. tzgroupusa.comrsc.org

Future research will aim to enhance the sustainability profile of phosphonates themselves, focusing on greener synthetic routes, such as ultrasound-assisted methods, and improving their biodegradability to minimize environmental persistence. qub.ac.ukrsc.org Moreover, the development of phosphonate-based heterogeneous catalysts and biocatalytic production systems contributes directly to the broader goals of sustainable chemical technology by reducing energy consumption, minimizing waste, and utilizing renewable feedstocks. scispace.commdpi.com The knowledge gained from studying phosphonate biocatalysis and biosynthesis can serve as a blueprint for creating environmentally benign processes for producing other valuable chemicals.

Bioremediation Strategies for Organophosphonate Contaminants

The widespread use of organophosphorus compounds, including pesticides and industrial chemicals, has led to significant environmental contamination. nih.gov These compounds can persist in soil and water, posing risks to various ecosystems. nih.gov Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, has emerged as a cost-effective and environmentally sound approach to address this challenge. nih.govnih.gov

Microbial degradation is a key mechanism in the bioremediation of organophosphonates. nih.gov Since the first isolation of an organophosphorus-degrading bacterium, Flavobacterium sp., in 1973, numerous other microbial species, including fungi, have been identified for their ability to break down these compounds. nih.gov The primary enzymatic pathway for this degradation involves organophosphate hydrolases or phosphotriesterases, which catalyze the initial cleavage of the organophosphonate molecule. nih.gov

Engineered microorganisms are also being developed to enhance the efficiency of bioremediation. nih.gov By cloning the genes responsible for producing organophosphate-degrading enzymes (such as the opd gene) into other organisms, it is possible to create microbes with improved stability and activity for decontaminating polluted environments. nih.gov Research is ongoing to explore and optimize these genetically engineered microorganisms for practical application in treating contaminated soil and water. nih.gov

Future research in this area may focus on identifying and isolating novel microorganisms from contaminated sites with a higher potential for degrading a wider range of organophosphonate compounds. Furthermore, advancements in genetic and protein engineering could lead to the development of more robust and efficient enzymatic systems for bioremediation. researchgate.netkoreascience.kr The application of these bio-based technologies holds promise for the sustainable management of organophosphonate contamination. nih.gov

Development of Environmentally Benign Phosphonate-Based Materials

The unique chemical properties of the phosphonate group have led to its incorporation into various materials, including flame retardants. researchgate.net Phosphorus-based flame retardants are considered greener alternatives to halogenated compounds, which have raised environmental and health concerns. researchgate.net These phosphonate-based materials function primarily in the solid phase of a burning polymer, promoting the formation of a char layer that acts as a barrier, inhibiting the pyrolysis process that fuels the flames. researchgate.net

Phosphonates are utilized in a variety of polymers to enhance their fire safety. For instance, they are used in polyurethane foams for automotive and construction applications, as well as in engineering plastics like polyesters and polyamides, particularly for electrical and electronic equipment. researchgate.net Dimethyl methylphosphonate (DMMP) is a notable example of a liquid flame retardant with a high phosphorus content, making it effective in both flexible and rigid polyurethane foams. sabtechmachine.com

The development of non-toxic and environmentally friendly alternatives to current materials is an active area of research. In the context of phosphonates, this includes creating compounds with reduced environmental persistence and lower potential for bioaccumulation. One approach is the development of dispersing and anti-scaling polymers that can replace phosphonates in applications like detergents and water treatment, thereby reducing the amount of phosphorus released into the environment. quimidroga.com

Future research is directed towards designing and synthesizing novel phosphonate structures that are inherently more biodegradable and have a lower environmental impact. This includes exploring the use of bio-based starting materials and developing more sustainable synthetic methods. rsc.org The goal is to create a new generation of phosphonate-based materials that offer high performance without compromising environmental safety.

Q & A

Q. What are the recommended synthetic methodologies for 3-amino-3-oxopropyl methylphosphonate, and how do reaction conditions influence yield and purity?

Synthesis of phosphonate derivatives often employs modified McKenna procedures, which involve bromotrimethylsilane (TMSBr) for dealkylation of dialkyl phosphonates, followed by controlled methanol hydrolysis. Reaction temperature (0–25°C) and stoichiometric ratios of TMSBr to precursor are critical for minimizing side reactions and achieving >90% purity . For methylphosphonates, inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups during synthesis .

Q. What analytical techniques are most effective for characterizing this compound, and how do experimental parameters affect data interpretation?

- NMR Spectroscopy : ¹H and ³¹P NMR are essential for structural confirmation. For example, ³¹P NMR chemical shifts for methylphosphonates typically range from δ +25 to +35 ppm, but pH variations (e.g., aqueous vs. DMSO) can shift signals by 2–5 ppm .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects [M+H]⁺ ions, with fragmentation patterns aiding in distinguishing phosphonate vs. phosphate groups .

- FTIR : Strong P=O stretching vibrations (~1200–1250 cm⁻¹) and N-H bends (~1600 cm⁻¹) confirm functional groups .

Q. How should this compound be stored to ensure long-term stability, and what degradation products form under suboptimal conditions?

Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis. Degradation occurs via cleavage of the P-C bond in humid environments, producing methylphosphonic acid and ammonia derivatives. Regular purity checks via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) are advised .

Advanced Research Questions

Q. How does this compound interact with metal-organic frameworks (MOFs) in adsorption studies, and what mechanistic insights guide its use in environmental detoxification?

MOFs like UiO-66-NH₂ exhibit high affinity for methylphosphonates due to Lewis acid-base interactions between the phosphonate group and Zr⁴⁺ nodes. Adsorption capacity (Qmax ~200 mg/g) depends on pore size and surface functionalization. In situ FTIR and XPS reveal P=O coordination to metal centers, while DFT simulations predict binding energies of −45 to −60 kJ/mol .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for phosphonate analogs, and how can computational modeling improve assay design?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer ionic strength, substrate concentration). Molecular docking (AutoDock Vina) identifies competitive vs. allosteric binding modes. For example, methylphosphonates with bulky substituents show reduced inhibition of alkaline phosphatase due to steric clashes in the active site . Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. What are the challenges in synthesizing this compound-derived heterocycles, and how can solid-phase synthesis mitigate these issues?

Direct cyclization often fails due to competing side reactions (e.g., oligomerization). Solid-phase synthesis using Wang resin enables stepwise coupling of the phosphonate with carbonyl precursors (e.g., 2-nitrophenylacetic acid), achieving >70% yield for 1,2-oxazine derivatives. Cleavage with TFA/H₂O (95:5) releases the product without phosphonate degradation .

Q. How do pH and temperature affect the degradation kinetics of this compound in aqueous environments, and what analytical methods track these changes?

At pH < 4, hydrolysis follows pseudo-first-order kinetics (k = 1.2 × 10⁻³ h⁻¹), producing methylphosphonic acid and propionamide. LC-MS/MS with deuterated internal standards quantifies degradation products. Arrhenius plots (20–50°C) show activation energy (Ea) of 68 kJ/mol, indicating a temperature-sensitive process .

Safety and Compliance

Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and N95 respirators to prevent inhalation of aerosols .

- Engineering Controls : Fume hoods with ≥100 ft/min airflow and HEPA filters for containment .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA D003) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.